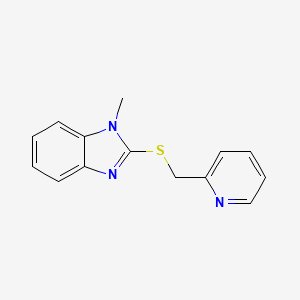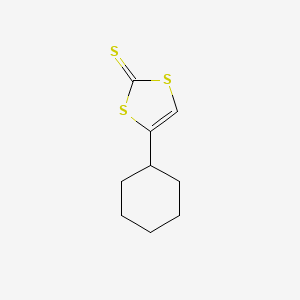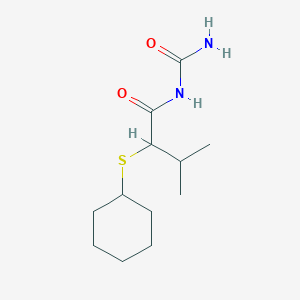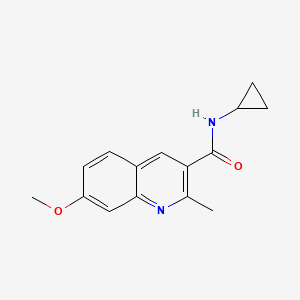
N-cyclopropyl-7-methoxy-2-methylquinoline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopropyl-7-methoxy-2-methylquinoline-3-carboxamide, also known as CP-690,550, is a synthetic small molecule that has been developed as a Janus kinase (JAK) inhibitor. JAKs are a family of intracellular tyrosine kinases that play a crucial role in the signaling pathways of cytokines and growth factors. CP-690,550 has been shown to be effective in the treatment of autoimmune diseases, such as rheumatoid arthritis and psoriasis, by inhibiting the activity of JAKs.
作用機序
N-cyclopropyl-7-methoxy-2-methylquinoline-3-carboxamide acts as a JAK inhibitor by binding to the ATP-binding site of JAKs and preventing their activation. JAKs are involved in the signaling pathways of several cytokines and growth factors, and their inhibition leads to a reduction in the production of pro-inflammatory cytokines. This results in a reduction in the inflammation and tissue damage associated with autoimmune diseases.
Biochemical and Physiological Effects:
N-cyclopropyl-7-methoxy-2-methylquinoline-3-carboxamide has been shown to be effective in reducing the clinical symptoms of autoimmune diseases, such as rheumatoid arthritis and psoriasis. In clinical trials, N-cyclopropyl-7-methoxy-2-methylquinoline-3-carboxamide has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in the serum of patients with autoimmune diseases. This reduction in cytokine levels is associated with a reduction in the inflammation and tissue damage associated with these diseases.
実験室実験の利点と制限
N-cyclopropyl-7-methoxy-2-methylquinoline-3-carboxamide has several advantages as a research tool. It is a highly selective JAK inhibitor, which means that it specifically targets the JAK signaling pathway without affecting other pathways. This makes it a useful tool for studying the role of JAKs in cellular signaling. However, N-cyclopropyl-7-methoxy-2-methylquinoline-3-carboxamide also has some limitations. It is a small molecule inhibitor, which means that it may have limited efficacy in vivo due to poor bioavailability and rapid metabolism. In addition, it may have off-target effects that could complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on N-cyclopropyl-7-methoxy-2-methylquinoline-3-carboxamide. One potential direction is to study the long-term safety and efficacy of N-cyclopropyl-7-methoxy-2-methylquinoline-3-carboxamide in patients with autoimmune diseases. Another direction is to investigate the potential use of N-cyclopropyl-7-methoxy-2-methylquinoline-3-carboxamide in other diseases, such as cancer, where JAKs are also involved in the signaling pathways. In addition, there is a need for the development of more potent and selective JAK inhibitors that can overcome the limitations of N-cyclopropyl-7-methoxy-2-methylquinoline-3-carboxamide.
合成法
The synthesis of N-cyclopropyl-7-methoxy-2-methylquinoline-3-carboxamide involves several steps, starting from commercially available starting materials. The first step involves the reaction of 2-methylquinoline-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with cyclopropylamine to form the corresponding amide. The final step involves the methylation of the amide using dimethyl sulfate to form N-cyclopropyl-7-methoxy-2-methylquinoline-3-carboxamide.
科学的研究の応用
N-cyclopropyl-7-methoxy-2-methylquinoline-3-carboxamide has been extensively studied in preclinical and clinical trials for its potential use in the treatment of autoimmune diseases. In vitro studies have shown that N-cyclopropyl-7-methoxy-2-methylquinoline-3-carboxamide inhibits the activity of JAKs, which are involved in the signaling pathways of several cytokines and growth factors. This inhibition leads to a reduction in the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the pathogenesis of autoimmune diseases.
特性
IUPAC Name |
N-cyclopropyl-7-methoxy-2-methylquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-9-13(15(18)17-11-4-5-11)7-10-3-6-12(19-2)8-14(10)16-9/h3,6-8,11H,4-5H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOUNEIJSGXRJRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C=CC(=CC2=N1)OC)C(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-7-methoxy-2-methylquinoline-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

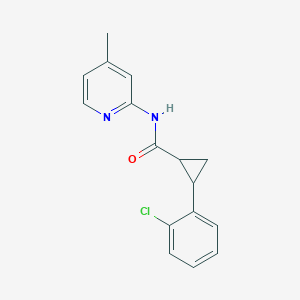
![N-(2,6-dimethylphenyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7461533.png)
![4-[(4-Pyrazol-1-ylphenyl)methyl]piperazin-2-one](/img/structure/B7461536.png)
![4-(4-Chloro-2-methylphenoxy)-1-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]butan-1-one](/img/structure/B7461543.png)
![2-[[2-(1,3,4-Thiadiazol-2-ylsulfanyl)acetyl]amino]benzamide](/img/structure/B7461551.png)
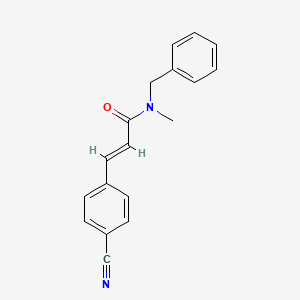
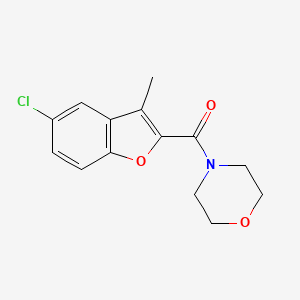
![3'-Propylspiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B7461575.png)
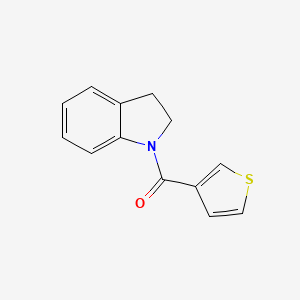
![2-[(2-bromophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole](/img/structure/B7461611.png)
![[2-(Pyrrolidine-1-carbonyl)phenyl]-thiophen-2-ylmethanone](/img/structure/B7461616.png)
